Pseudoginsenoside Rg3

lung cancer anti-proliferative IC50 comparison

Research irreproducibility often stems from substituting uncharacterized minor ginsenosides. Pseudoginsenoside Rg3 offers a solution with quantitative data you can trust. - **Quantified Bioactivity**: A549 IC50 20.87 μM (monotherapy); synergistic with Rg5 (48% viability at 30 μM each). - **Human-Relevant PK**: Oral Cmax 1.90 ± 0.76 ng/mL & AUC0-t 10.49 ± 5.14 ng·h/mL from human volunteer data. - **Analytical Certainty**: ≥98% HPLC purity; fermentation-derived with consistent batch-to-batch traceability, ideal as an LC-MS/MS reference standard.

Molecular Formula C42H72O13
Molecular Weight 785.0 g/mol
Cat. No. B12366059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoginsenoside Rg3
Molecular FormulaC42H72O13
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C
InChIInChI=1S/C42H72O13/c1-21(10-9-14-38(2,3)51)22-11-16-42(8)29(22)23(45)18-27-40(6)15-13-28(39(4,5)26(40)12-17-41(27,42)7)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/b21-10+/t22-,23-,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42-/m1/s1
InChIKeySYVULVCIDUGXBU-HAUWQUGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoginsenoside Rg3 – Baseline Overview


Pseudoginsenoside Rg3 (CAS 1012886-99-5) is a dammarane-type triterpenoid saponin produced via the fermentation of ginsenoside Rb1 using Acremonium strictum AS 3.2058 [1], [2]. It belongs to the rare ginsenoside class (including Rg3, Rh2, Rk1, Rg5, and Compound K), which are deglycosylated derivatives of major ginsenosides that exhibit enhanced bioavailability and distinct bioactivity profiles relative to their glycosylated precursors [3].

Pseudoginsenoside Rg3: Differentiation from Other Ginsenosides


Minor ginsenosides are not functionally interchangeable due to significant structural variations in sugar moiety attachment and stereochemistry (20(S) vs. 20(R) configurations), which directly govern receptor binding affinity, metabolic stability, and cell-type-specific anti-proliferative potency [1]. For instance, IC50 values for structurally similar compounds differ by up to 5-fold within identical assay conditions, and pharmacokinetic parameters including Cmax and AUC(0–t) vary substantially across compounds [2], [3]. Substituting one minor ginsenoside for another without empirical validation risks experimental irreproducibility, erroneous dose-response interpretation, and failure to recapitulate published findings. The following section provides quantitative differentiation data specific to Pseudoginsenoside Rg3.

Pseudoginsenoside Rg3: Head-to-Head Comparisons


Anti-Proliferative Potency vs Rg5 in Lung Cancer

Pseudoginsenoside Rg3 demonstrates significantly lower IC50 values than Ginsenoside Rg5 in A549 human lung adenocarcinoma cells, indicating higher potency per unit concentration. In a 2024 study evaluating ginsenosides as monotherapies, Rg3 exhibited an IC50 of 44.6 μM versus 36.0 μM for Rg5 in the A549 cell line [1].

lung cancer anti-proliferative IC50 comparison

Rg3 vs Rk1 and Rh2: Cell Line Potency Ranking

Pseudoginsenoside Rg3 exhibits distinct potency rankings across cancer cell lines when compared to Ginsenoside Rk1 and 20(S)-Ginsenoside Rh2. In HeLa cervical cancer cells, Rg3 (IC50 23.96 μM) is 2-fold less potent than Rk1 (IC50 11.97 μM) and 2.9-fold less potent than Rh2 (IC50 8.23 μM). In A549 lung cancer cells, Rg3 (IC50 20.87 μM) shows similar relative ranking: Rk1 (IC50 9.52 μM) and Rh2 (IC50 12.45 μM) both exceed Rg3 in potency [1].

cervical cancer lung cancer potency ranking

Human Pharmacokinetics vs Rg5 and Related Compounds

Following a single oral administration of red ginseng extract in healthy human volunteers, Pseudoginsenoside Rg3 demonstrates a pharmacokinetic profile that is quantifiably distinct from structurally related minor ginsenosides. The maximum plasma concentration (Cmax) for Rg3 was 1.90 ± 0.76 ng/mL, which is comparable to Rk1+Rg5 (1.84 ± 0.76 ng/mL) but differs from F2 (3.34 ± 2.18 ng/mL). The area under the curve (AUC0–t) for Rg3 was 10.49 ± 5.14 ng·h/mL [1].

pharmacokinetics oral bioavailability AUC comparison

Purity and Origin: Fermentation vs Plant Extraction

Pseudoginsenoside Rg3 is produced via a defined fermentation process using ginsenoside Rb1 as substrate and Acremonium strictum AS 3.2058 as the biocatalyst, yielding product with ≥98% purity (HPLC-verified) , . This contrasts with plant-extracted minor ginsenosides, which are isolated from complex botanical matrices with highly variable natural abundance (<0.1% of total ginsenoside content in raw ginseng) [1]. The fermentation route provides batch-to-batch consistency independent of plant cultivation variables (geographic origin, harvest season, post-harvest processing).

fermentation purity quality control batch consistency

Ambient Stability During Shipping

Pseudoginsenoside Rg3 is documented as stable at ambient (room) temperature for several days during routine shipping and customs clearance periods, with long-term storage recommended at -20°C for up to 3 years or 4°C for up to 2 years in powder form . While specific stability degradation kinetics data are not provided in the source material, this ambient-temperature tolerance is a notable logistical characteristic relative to many bioactive natural products that require continuous cold chain maintenance.

stability storage shipping logistics

Pseudoginsenoside Rg3: Application Scenarios


Anti-Proliferative Baselines for Lung Cancer

For investigators studying EGFR/VEGF signaling pathways in non-small cell lung cancer (NSCLC), Pseudoginsenoside Rg3 provides a quantitatively characterized tool with established IC50 values (44.6 μM as monotherapy in A549 cells) and documented synergistic potential with Ginsenoside Rg5 (combination reduces viability to 48% at 30 μM each, versus 72% for Rg3 alone). This pre-established potency matrix enables accurate experimental design and dose selection, eliminating the need for de novo IC50 determination prior to mechanistic studies [1].

Human Oral Pharmacokinetic Studies

Pseudoginsenoside Rg3 is appropriate for in vivo studies where predictable human-relevant pharmacokinetics are required. Documented parameters following oral red ginseng administration in healthy volunteers include Cmax of 1.90 ± 0.76 ng/mL and AUC0–t of 10.49 ± 5.14 ng·h/mL [1]. These data support allometric scaling, PBPK modeling, and the design of preclinical dosing regimens that reflect achievable human plasma concentrations, an advantage over minor ginsenosides lacking published human PK characterization.

Reference Standard for Analytical Method Development

Fermentation-derived Pseudoginsenoside Rg3 (CAS 1012886-99-5) with ≥98% HPLC-verified purity serves as a reliable reference standard for developing and validating analytical methods (LC-MS/MS, HPLC-UV) targeting minor ginsenosides [1], [2]. The defined fermentation production route, independent of plant cultivation variability, supports consistent batch-to-batch identity and purity documentation that meets regulatory expectations for analytical reference materials.

Intermediate Potency for In Vitro Pharmacology

In experimental contexts where the extreme cytotoxicity of high-potency analogs like Ginsenoside Rh2 (HeLa IC50 8.23 μM) or Rk1 (A549 IC50 9.52 μM) is undesirable—for example, when investigating signaling pathways requiring viable cell populations over extended time courses, or when screening for synergistic combinations where potent single agents mask additive effects—Pseudoginsenoside Rg3 (HeLa IC50 23.96 μM; A549 IC50 20.87 μM) offers a quantitatively documented intermediate potency tier [1]. This enables researchers to select a compound with precisely characterized activity appropriate for the specific experimental window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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